(2S,3S)-2-Ethylpyrrolidin-3-ol; Hydrochlorid

Übersicht

Beschreibung

(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Chiral Building Block

The compound is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the formation of enantiomerically pure products, which are crucial in the pharmaceutical industry where the efficacy and safety of drugs can be highly dependent on their chirality.

Synthetic Routes

The synthesis of (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride typically involves asymmetric reduction methods, such as the reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum. This method is noted for its environmental friendliness and efficiency, making it suitable for large-scale production .

Biological Research

Biochemical Interactions

In biological studies, (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride has been investigated for its interactions with various biological molecules. It has shown potential as a biochemical tool for exploring enzyme mechanisms and receptor interactions due to its ability to selectively bind to specific targets.

Pharmacological Potential

Research indicates that this compound may have therapeutic applications. For instance, studies have explored its role in modulating neurotransmitter systems, particularly in relation to dopamine receptors. The compound's structure allows it to function as a ligand that can influence receptor activity, potentially leading to new treatments for neurological disorders .

Medicinal Applications

Drug Development

(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride has been identified as a precursor in the synthesis of various pharmaceuticals. Its unique properties enable the development of drugs with enhanced efficacy and reduced side effects. For example, it has been utilized in synthesizing compounds that target muscarinic receptors, which are important in treating conditions like urinary incontinence and chronic obstructive pulmonary disease .

Industrial Applications

Pharmaceutical Manufacturing

In industrial settings, (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride is employed in the production of fine chemicals and pharmaceuticals. Its scalability and high yield during synthesis make it an attractive option for manufacturers looking to produce enantiomerically pure compounds efficiently .

Case Studies

-

Dopamine Receptor Studies

A study explored the design of bitopic ligands based on fallypride that incorporated (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride into their structure. These ligands were evaluated for their binding affinity to dopamine receptors, revealing insights into structure-activity relationships and potential therapeutic applications . -

Antimicrobial Research

Research indicated that derivatives of (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride exhibited significant antimicrobial activity against various pathogens. This highlights its potential as a lead compound for developing new antimicrobial agents .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as beta-lactamase . Beta-lactamase enzymes are known to hydrolyze important antibiotics, posing challenges in the treatment of serious infections .

Mode of Action

The compound’s stereochemistry, denoted by the (2s,3s) configuration, indicates the spatial arrangement of its atoms . This configuration can influence how the compound interacts with its targets and any resulting changes .

Biochemical Pathways

Similar compounds have been associated with the production of 2,3-butanediol, a valuable chemical used in various industrial applications .

Pharmacokinetics

Research on similar compounds suggests that they undergo a ph- and temperature-dependent nonenzymatic conversion to active monoepoxides .

Result of Action

Similar compounds have been found to exhibit anticonvulsant activity in animal models of partial seizures .

Action Environment

Factors such as ph and temperature can significantly influence the conversion of similar compounds to their active forms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride typically involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . The process includes preparing engineering bacteria containing carbonyl reductase, disrupting the cells to obtain a supernatant containing the enzyme, and mixing it with the substrate 2-chloro-β-ketoesters, glucose dehydrogenase, hydrogen donor, and cofactor for the asymmetric reduction reaction .

Industrial Production Methods

The industrial production of (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride leverages biocatalysis due to its efficiency and environmental friendliness. The method is scalable, with high substrate concentration, broad substrate universality, and high product yield, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine and chlorine), which are used in addition reactions with alkenes . The conditions for these reactions typically involve aprotic solvents and specific temperature and pressure settings to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition of bromine to an alkene results in the formation of a vicinal dibromide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,3R)-3-Methylglutamate

- (2S,3R)-3-Alkyl/alkenylglutamates

Uniqueness

(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its isomers and other similar compounds. This uniqueness makes it valuable in applications requiring precise chiral interactions .

Biologische Aktivität

Overview

(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and biological research. Its unique stereochemistry contributes to its interactions with biological systems, making it a subject of interest for pharmacological studies.

The biological activity of (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride is influenced by its stereochemistry, which affects its reactivity and interaction with biological molecules. Compounds with similar structures have been noted to inhibit enzymes such as beta-lactamase, suggesting that this compound may also have enzyme-inhibitory properties.

Target of Action

Research indicates that compounds similar to (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride can interact with various biochemical pathways. For instance, they may be involved in the production of 2,3-butanediol, a compound used in numerous industrial applications. Additionally, similar compounds exhibit anticonvulsant activity in animal models, indicating potential therapeutic uses in seizure disorders.

Pharmacokinetics

Studies on related compounds suggest that (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride may undergo pH- and temperature-dependent nonenzymatic conversion to active monoepoxides. This conversion could enhance its biological efficacy and influence its pharmacokinetic profile.

Research Applications

(2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride has been investigated for various applications:

- Chemistry : As a chiral building block for synthesizing complex molecules.

- Biology : For studying interactions with biological molecules and as a biochemical tool.

- Medicine : Potential therapeutic effects and as a precursor in drug synthesis.

- Industry : Utilized in the production of pharmaceuticals and fine chemicals.

Comparative Analysis

To better understand the uniqueness of (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S,3R)-3-Methylglutamate | Different stereochemistry | Neurotransmitter role |

| (2S,3R)-3-Alkyl/alkenylglutamates | Varies in alkyl/alkenyl groups | Potentially involved in metabolic pathways |

This comparison highlights how the specific stereochemistry of (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride contributes to its distinct reactivity and interaction profiles compared to its isomers and other related compounds.

Case Studies

Recent studies have explored the biological effects of similar pyrrolidine derivatives. For example:

- Anticonvulsant Activity : Animal model studies have shown that certain pyrrolidine derivatives exhibit significant anticonvulsant properties, suggesting that (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride could share similar effects.

- Enzyme Inhibition : Research has indicated that compounds with related structures can effectively inhibit beta-lactamase enzymes, which are crucial for antibiotic resistance mechanisms. This suggests a potential role for (2S,3S)-2-Ethylpyrrolidin-3-ol;hydrochloride in developing new therapeutics against resistant bacterial strains.

Eigenschaften

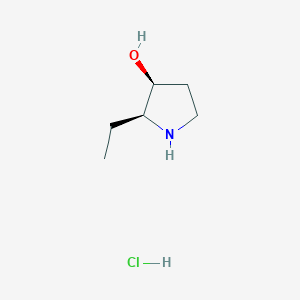

IUPAC Name |

(2S,3S)-2-ethylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-5-6(8)3-4-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJGLZKQNPMMIW-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCN1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](CCN1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.